2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride
Description
2-(1H-Pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride is a bicyclic organic compound combining a pyrazole ring and a cyclohexane backbone. The pyrazole moiety (a five-membered aromatic ring with two nitrogen atoms) is substituted at the 1-position on the cyclohexane ring, which is further functionalized with a carboxylic acid group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
2-pyrazol-1-ylcyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12;/h3,6-9H,1-2,4-5H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSCBBRGLXNCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This reaction typically requires the use of a catalyst, such as a transition metal, and can be carried out under reflux conditions in an appropriate solvent. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products . Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, the compound is investigated for its potential therapeutic properties, including antileishmanial and antimalarial activities . It is also used in the development of new drugs and as a tool for studying various biochemical pathways. In industry, the compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to form strong hydrophobic interactions with key residues in the active site, enhancing its binding affinity and potency.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Purity inferred from structurally similar compounds in and .
Key Research Findings and Analysis
Impact of Cyclohexane vs. Acetic Acid Backbone The target compound and the analog from share a cyclohexane-carboxylic acid backbone, which confers higher hydrophobicity compared to the acetic acid derivative in . This difference influences solubility: the cyclohexane-based compounds are less water-soluble but may exhibit better membrane permeability .
Functional Group Modifications The propanamido group in ’s compound introduces an amide bond, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors). This could enhance binding affinity compared to the target compound’s simpler pyrazole substituent . The methylamino group in the discontinued analog () adds a basic nitrogen, altering the compound’s charge state at physiological pH and possibly affecting its pharmacokinetic profile .
Salt Form and Solubility
- Both the target compound and the analog are hydrochloride salts , improving aqueous solubility compared to their free-base counterparts. This property is critical for formulations in drug development .
Purity and Availability The target compound’s inferred 95% purity aligns with industry standards for research chemicals. However, the discontinued status of the methylamino analog () highlights challenges in sourcing certain derivatives .
Biological Activity
2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by the molecular formula C10H15ClN2O2, this compound features a pyrazole ring, which is integral to its pharmacological properties. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme LmPTR1, which is crucial for the survival of Leishmania parasites, thereby exhibiting antileishmanial properties. The compound's structure allows it to fit into the active site of enzymes, disrupting their function and leading to cell death.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been associated with significant antitumor effects. Studies have demonstrated that compounds similar to this compound can inhibit key cancer-related enzymes such as BRAF(V600E) and Aurora-A kinase .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of nitric oxide production and other inflammatory mediators .
- Antibacterial Properties : Some derivatives have demonstrated moderate to excellent antibacterial activity against various pathogens .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives:
- Antileishmanial Activity : A study focused on the inhibition of LmPTR1 showed that this compound significantly reduced parasite viability in vitro, indicating its potential as a therapeutic agent against leishmaniasis.
- Anticancer Studies : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compounds related to this pyrazole exhibited cytotoxic effects, particularly when used in combination with traditional chemotherapeutics like doxorubicin .
- Inflammation Models : Research demonstrated that pyrazole derivatives could mitigate endotoxin-induced inflammation in animal models, suggesting their utility in treating inflammatory diseases .
Comparative Analysis
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antibacterial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| 3(5)-substituted pyrazoles | High | Moderate | High |
| Pyrazolo[1,5-a]pyrimidines | Very High | Low | Moderate |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride in laboratory settings?
A common approach involves coupling 1H-pyrazole to a cyclohexane-1-carboxylic acid backbone via nucleophilic substitution or palladium-catalyzed cross-coupling, followed by hydrochlorination. For example, reacting 2-chlorocyclohexane-1-carboxylic acid with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate, which is then treated with HCl gas or concentrated HCl in ethanol to form the hydrochloride salt . Solvent selection (e.g., ethanol, THF) and temperature control (50–70°C) are critical for optimizing yield .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard for structural elucidation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The pyrazole ring’s orientation and hydrogen bonding between the hydrochloride and carboxylate groups are key validation metrics. Refinement parameters (R-factor < 5%) ensure accuracy .
Q. What analytical techniques are critical for assessing purity?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and reverse-phase C18 columns resolves impurities. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (expected [M+H]⁺ ≈ 255.3 g/mol). Combustion analysis quantifies C, H, N, and Cl content to validate stoichiometry .
Q. How does the pyrazole ring influence solubility and stability?
The pyrazole moiety enhances aqueous solubility via hydrogen-bonding interactions but reduces stability in acidic conditions due to protonation of the nitrogen atoms. Stability studies (pH 2–9, 25–40°C) using UV-Vis spectroscopy and NMR reveal degradation pathways, such as ring-opening or decarboxylation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
Design of Experiments (DoE) methodologies, such as response surface modeling, evaluate variables like solvent polarity (e.g., DMF vs. DMSO), reaction time (12–48 hr), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%). Parallel synthesis in microreactors improves reproducibility, with yields >80% achievable under optimized conditions .
Q. What strategies resolve contradictions in NMR and X-ray data for stereochemical analysis?
Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) detects conformational exchange in the cyclohexane ring. Comparative analysis with density functional theory (DFT)-optimized structures (B3LYP/6-31G*) identifies discrepancies between solution-state (NMR) and solid-state (X-ray) geometries. Overhauser effect spectroscopy (NOESY) confirms spatial proximity of protons .
Q. Which computational methods predict reactivity or biological interactions?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) with protein targets (e.g., kinases) identifies binding affinities. Molecular dynamics (MD) simulations (AMBER force field) model solvation effects and tautomeric equilibria of the pyrazole ring .
Q. How to investigate pyrazole tautomerism under varying pH conditions?
UV-Vis spectroscopy (200–400 nm) monitors tautomeric shifts (1H vs. 2H-pyrazole) in buffered solutions (pH 3–10). ¹H-NMR in D₂O with pH-adjusted probes (e.g., HCl/NaOH) tracks proton exchange rates. IR spectroscopy (1600–1700 cm⁻¹) identifies N–H stretching modes specific to tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
